molecular formula C17H18O3 B159777 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- CAS No. 134133-86-1

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-

Katalognummer B159777
CAS-Nummer: 134133-86-1
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: NGOHUHGBLZKDBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-, also known as TBOA, is a potent and selective inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the synaptic cleft.

Wirkmechanismus

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- acts by binding to the external surface of glutamate transporters and blocking the uptake of glutamate into the presynaptic terminal. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and lead to excitotoxicity. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- is highly selective for glutamate transporters and does not affect other neurotransmitter transporters.
Biochemical and physiological effects:
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been shown to have a number of biochemical and physiological effects. It can increase the release of glutamate from presynaptic terminals, leading to an increase in excitatory synaptic transmission. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can also activate astrocytes, leading to an increase in the release of gliotransmitters. In addition, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of glutamate transporters in the central nervous system. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments. In addition, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can have off-target effects at high concentrations, leading to non-specific effects on synaptic transmission.

Zukünftige Richtungen

There are a number of future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could have therapeutic potential for a variety of neurological disorders. Another area of interest is the investigation of the role of glutamate transporters in other systems, such as the peripheral nervous system and the immune system. Finally, the use of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- in combination with other drugs or therapies could lead to new treatments for neurological disorders.

Synthesemethoden

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- can be synthesized using a multi-step process that involves the coupling of 4-ethynylphenylboronic acid and 4-bromo-2-methyl-2-propenylbenzene, followed by the cyclization of the resulting intermediate with paraformaldehyde. The final product is obtained through purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has been widely used in scientific research to study the role of glutamate transporters in the central nervous system. It has been shown to be effective in blocking glutamate transporters in vitro and in vivo, leading to an increase in extracellular glutamate levels and the activation of glutamate receptors. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)- has also been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Eigenschaften

CAS-Nummer

134133-86-1

Produktname

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-propenyl)-

Molekularformel

C17H18O3

Molekulargewicht

270.32 g/mol

IUPAC-Name

1-(4-ethynylphenyl)-4-(2-methylprop-2-enyl)-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C17H18O3/c1-4-14-5-7-15(8-6-14)17-18-10-16(11-19-17,12-20-17)9-13(2)3/h1,5-8H,2,9-12H2,3H3

InChI-Schlüssel

NGOHUHGBLZKDBW-UHFFFAOYSA-N

SMILES

CC(=C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Kanonische SMILES

CC(=C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Andere CAS-Nummern

134133-86-1

Synonyme

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methyl-2-pr openyl)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.